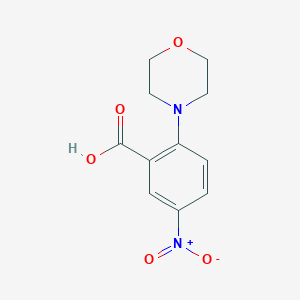

2-Morpholino-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(15)9-7-8(13(16)17)1-2-10(9)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCONLVSTRNJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369383 | |

| Record name | 2-Morpholino-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4036-83-3 | |

| Record name | 2-Morpholino-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Morpholino-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Morpholino-5-nitrobenzoic acid (CAS No. 4036-83-3), a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document, intended for a scientific audience, delves into the compound's properties, synthesis, safety considerations, and its emerging role in the development of novel therapeutics. By synthesizing technical data with practical insights, this guide aims to be an essential resource for professionals engaged in pharmaceutical research and development.

Core Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid characterized by the presence of a morpholine ring and a nitro group. These functional groups are pivotal to its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4036-83-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₅ | [2] |

| Molecular Weight | 252.22 g/mol | [2] |

| IUPAC Name | 2-(Morpholin-4-yl)-5-nitrobenzoic acid | N/A |

| Synonyms | 5-Nitro-2-(morpholin-4-yl)benzoic acid, Benzoic acid, 2-(4-morpholinyl)-5-nitro- | [2] |

| Appearance | Pale yellow solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Solubility | Limited solubility in water is expected. | Inferred from related compounds |

The Scientific Rationale: Significance in Medicinal Chemistry

The unique structural combination of a morpholine moiety and a nitroaromatic system in this compound makes it a compound of considerable interest in drug discovery.

-

The Morpholine Scaffold : The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, while also serving as a versatile synthetic handle for molecular elaboration.

-

The Nitro Group as a Versatile Modulator : The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, impacting the compound's reactivity and potential biological interactions. While historically viewed with some caution due to potential toxicological concerns, the nitro group is a key component in numerous approved drugs, particularly in the fields of antimicrobial and anticancer therapy. Its ability to be reduced to an amino group under hypoxic conditions is a strategy exploited in the design of targeted cancer therapies.

Synthesis of this compound: A Step-by-Step Protocol

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-5-nitrobenzoic acid, with morpholine.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Morpholine

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

A non-nucleophilic base (e.g., Potassium carbonate)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid in a suitable volume of DMF.

-

Addition of Reagents: To the stirred solution, add an excess of morpholine (typically 2-3 equivalents) followed by a non-nucleophilic base such as potassium carbonate (to scavenge the HCl byproduct).

-

Reaction Conditions: Heat the reaction mixture to a temperature that facilitates the substitution reaction (e.g., 90-120 °C) and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water to precipitate the product.

-

Acidification: Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2-3 to ensure the protonation of the carboxylic acid, facilitating its precipitation.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Theoretical)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm). The morpholine protons would exhibit characteristic signals in the upfield region (δ 3.0-4.0 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm). |

| ¹³C NMR | The spectrum would show signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The morpholine carbons would appear in the aliphatic region. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (δ > 160 ppm). |

| IR Spectroscopy | Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (~1700 cm⁻¹), and strong N-O stretching vibrations for the nitro group (~1550 and 1350 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 252. Fragmentation patterns would likely involve the loss of the nitro group, the carboxylic acid group, and cleavage of the morpholine ring. |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not currently available. Therefore, it is imperative to handle this compound with the precautions appropriate for related nitroaromatic and carboxylic acid compounds. The following safety measures are based on the known hazards of its precursors and analogous structures.[4]

-

Hazard Statements (Inferred):

-

May cause skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Statements (Inferred):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

-

First Aid Measures (Inferred):

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

-

-

Storage and Disposal:

-

Store in a well-ventilated place. Keep container tightly closed.[4]

-

Dispose of contents/container to an approved waste disposal plant.

-

Applications in Drug Discovery and Development

While specific applications of this compound are still under exploration, its structural motifs suggest several promising avenues for drug development. It can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities, including:

-

Anticancer Agents: The nitroaromatic moiety can be exploited for the development of hypoxia-activated prodrugs that target the low-oxygen environment of solid tumors.

-

Antimicrobial Agents: Nitroaromatic compounds have a well-established history as antibacterial and antiparasitic agents.

-

Enzyme Inhibitors: The carboxylic acid and morpholine groups provide key interaction points for binding to the active sites of various enzymes.

Conclusion and Future Perspectives

This compound is a chemical intermediate with a compelling profile for applications in medicinal chemistry. Its synthesis is straightforward, and its structural features offer a rich platform for the design and development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its potential in addressing unmet medical needs. This technical guide serves as a foundational resource to aid researchers in their exploration of this promising molecule.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. 13C NMR spectrum of compound 5. [Link]

-

PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

-

SDI. 2 – CHLORO – 5 – NITRO BENZOIC ACID. [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

-

NIST. 2-Chloro-5-nitrobenzoic acid. [Link]

-

SIELC Technologies. 2-Methyl-5-nitrobenzoic acid. [Link]

- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

-

NIST. 2-Methyl-5-nitrobenzoic acid. [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

SpectraBase. 2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 2-Amino-5-nitrobenzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 5-Morpholino-2-nitroanisole - Optional[13C NMR] - Spectrum. [Link]

-

Human Metabolome Database. Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253). [Link]

Sources

Synthesis pathway for 2-Morpholino-5-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 2-Morpholino-5-nitrobenzoic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, ensuring that researchers can approach this synthesis with both practical knowledge and theoretical insight.

Introduction and Strategic Importance

This compound (CAS No. 4036-83-3) is a bifunctional organic compound that incorporates two key pharmacophores: a morpholine ring and a nitrobenzoic acid scaffold.[1] The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be a precursor for an amino group or serve as a key feature in hypoxia-activated prodrugs.[1] The carboxylic acid provides a handle for further chemical modification, such as amidation or esterification.

The strategic value of this compound lies in its potential as an intermediate for the synthesis of more complex, biologically active molecules for therapeutic areas including oncology, virology, and inflammation.[2] This guide details its most efficient and well-documented synthesis pathway.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary and most direct route to this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly efficient due to the specific arrangement of functional groups on the starting material, 2-chloro-5-nitrobenzoic acid.

Mechanistic Rationale: The Power of Electronic Activation

Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the benzene ring in 2-chloro-5-nitrobenzoic acid is rendered electron-deficient. This is a critical prerequisite for SNAr.[3]

The causality is as follows:

-

Electron-Withdrawing Group (EWG): The nitro group (NO₂) is a powerful EWG. Its presence significantly reduces the electron density of the aromatic ring.[4][5]

-

Positional Activation: The nitro group is located para to the chloro leaving group. This specific ortho/para positioning is essential because it allows the EWG to stabilize the negative charge of the reaction intermediate through resonance.[3][6][7] This stabilized intermediate is known as a Meisenheimer complex.[4][6]

-

Nucleophilic Attack: The electron-poor nature of the ring makes it susceptible to attack by a nucleophile, in this case, the secondary amine of morpholine.

Groups that deactivate rings for electrophilic substitution (like NO₂) therefore activate them for nucleophilic substitution.[6]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthesis Reaction Scheme

The specific reaction involves the displacement of the chloride from 2-chloro-5-nitrobenzoic acid by morpholine.

Caption: Synthesis of this compound via SNAr.

Experimental Protocols & Data

A self-validating protocol must be detailed and reproducible. The following sections provide step-by-step methodologies for the synthesis of the final product and its key precursor.

Part A: Synthesis of Precursor 2-chloro-5-nitrobenzoic acid

The starting material, 2-chloro-5-nitrobenzoic acid, is a versatile building block in its own right and is typically prepared by the nitration of 2-chlorobenzoic acid.[8][9]

Caption: Experimental workflow for the synthesis of 2-chloro-5-nitrobenzoic acid.

-

Reaction Setup: In a suitable reaction vessel, dissolve 32 grams of pure 2-chlorobenzoic acid in 160 grams of 100% sulfuric acid with stirring.

-

Cooling: Cool the solution to below 0°C using an ice-salt bath.

-

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by carefully combining 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Cool this mixture.

-

Addition: Add the cold nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately one hour. Critically, maintain the reaction temperature below 0°C throughout the addition to prevent the formation of undesired isomers.

-

Reaction: After addition is complete, allow the mixture to stand at room temperature for 10-12 hours. Then, slowly heat the mixture to 60°C.

-

Work-up: Pour the reaction mixture onto 400 grams of ice. The product, 2-chloro-5-nitrobenzoic acid, will precipitate.

-

Purification: Filter the solid product. To remove any unreacted starting material, recrystallize the product twice from 1 liter of boiling water.

-

Drying: Dry the purified crystals to obtain the final product.

| Parameter | Value | Reference |

| Starting Material | 2-chlorobenzoic acid | [9] |

| Key Reagents | Nitric acid, Sulfuric acid | [9] |

| Temperature | < 0°C (addition), 60°C (final) | [9] |

| Theoretical Yield | ~92% | [9] |

| Melting Point | 164-165°C | [9] |

Part B: Synthesis of this compound

This step utilizes the precursor synthesized in Part A. The protocol is based on a documented procedure where morpholine acts as both the nucleophile and the solvent.[10]

-

Reaction Setup: In a flask equipped with a reflux condenser, add 87 mL of morpholine.

-

Addition of Starting Material: To the morpholine, add 20.1 grams of 2-chloro-5-nitrobenzoic acid in portions. An exothermic reaction will occur, raising the mixture temperature to approximately 75°C.

-

Reflux: Stir the thick mixture and heat it to reflux. Maintain the reflux for five hours to ensure the reaction goes to completion.

-

Work-up & Precipitation: After cooling, pour the reaction mixture into a beaker of ice water. Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until the product precipitates completely.

-

Isolation: Collect the solid product by filtration and wash it with water.

-

Purification: Dry the crude product and then recrystallize it from ethanol to achieve high purity.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-5-nitrobenzoic acid | [10] |

| Nucleophile/Solvent | Morpholine | [10] |

| Reaction Condition | Reflux | [10] |

| Reaction Time | 5 hours | [10] |

| Purification | Recrystallization from ethanol | [10] |

| Melting Point | 168-170°C | [10] |

Physicochemical Properties of this compound

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

| Property | Value | Source |

| IUPAC Name | 2-morpholin-4-yl-5-nitrobenzoic acid | [1] |

| CAS Number | 4036-83-3 | [11][12][13] |

| Molecular Formula | C₁₁H₁₂N₂O₅ | [1][13] |

| Molecular Weight | 252.22 g/mol | [13] |

| Appearance | Light yellow to beige brown solid powder | [14] |

Conclusion and Outlook

The synthesis of this compound via the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with morpholine is a robust, high-yielding, and well-understood process.[1][10] The key to the reaction's success lies in the electronic activation of the aromatic ring by the para-nitro group, which facilitates the displacement of the chloro leaving group.[4][6]

This technical guide provides researchers and drug development professionals with a validated, step-by-step methodology, grounded in established chemical principles. The resulting compound is a valuable intermediate, offering multiple points for further chemical diversification, making it a cornerstone for building libraries of novel compounds for biological screening and advancing drug discovery programs.[1]

References

-

Synthesis of 5-amino-2-morpholinobenzoic acid. PrepChem.com. [Link]

-

Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

2-Chloro-5-nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]

-

Nucleophilic Aromatic Substitution. OpenStax. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.

-

Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Subsitution. YouTube. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

Sources

- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound | 4036-83-3 [chemicalbook.com]

- 12. 4036-83-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound - CAS:4036-83-3 - Sunway Pharm Ltd [3wpharm.com]

- 14. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Morpholino-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-5-nitrobenzoic acid (CAS No. 4036-83-3) is a multifaceted chemical entity possessing a unique combination of a morpholine ring, a nitro group, and a benzoic acid moiety. This guide provides a comprehensive analysis of its physical and chemical properties, underpinned by available experimental and predicted data. It is designed to serve as a crucial resource for professionals in research and development, particularly in the fields of medicinal chemistry and synthetic organic chemistry, by offering a centralized repository of its structural characteristics, reactivity profile, and potential applications. This document aims to bridge the gap in consolidated technical information, thereby facilitating its use as a versatile building block in the synthesis of novel compounds with therapeutic potential.

Introduction

This compound is a derivative of nitrobenzoic acid characterized by the substitution of a morpholine group at the 2-position of the benzene ring. The presence of the electron-withdrawing nitro group and the electron-donating morpholine substituent creates a unique electronic environment within the molecule, influencing its reactivity and potential biological activity. The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known for improving the physicochemical properties and pharmacological profiles of drug candidates. Similarly, nitroaromatic compounds have a long history in drug discovery, particularly in the development of antimicrobial and anticancer agents.[1] The strategic combination of these functional groups in this compound makes it a promising intermediate for the synthesis of a diverse array of complex molecules.

This guide will systematically detail the known physical and chemical properties of this compound, providing a foundation for its application in synthetic endeavors and drug design.

Chemical Structure and Identification

The molecular structure of this compound is fundamental to understanding its properties and reactivity.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 4036-83-3 |

| Molecular Formula | C₁₁H₁₂N₂O₅[2] |

| Molecular Weight | 252.23 g/mol [3] |

| IUPAC Name | 2-(Morpholin-4-yl)-5-nitrobenzoic acid |

| Synonyms | 5-Nitro-2-(morpholin-4-yl)benzoic acid[4] |

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and purification. While comprehensive experimental data is not widely available, the following table summarizes the known and predicted values.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | 1.424 g/cm³ (Predicted) | |

| pKa | 1.97 ± 0.22 (Predicted) | |

| Solubility | Information not available. Expected to have some solubility in polar organic solvents. |

3.1. Solubility Profile: An Experimental Approach

A precise understanding of a compound's solubility is paramount for its application in synthesis and drug development. The following protocol outlines a standardized method for determining the solubility of this compound in various solvents.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at a predetermined λmax).

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Causality Behind Experimental Choices: The shake-flask method is the gold standard for determining thermodynamic solubility as it ensures that the solution reaches a true equilibrium with the solid phase. The use of a thermostatically controlled environment is critical as solubility is temperature-dependent. Filtration is a necessary step to remove any undissolved solid particles that could lead to an overestimation of the solubility.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three principal functional groups: the carboxylic acid, the morpholine ring, and the nitro group.

4.1. Acidity

The carboxylic acid group imparts acidic properties to the molecule. The predicted pKa of approximately 1.97 suggests that it is a relatively strong carboxylic acid, a consequence of the electron-withdrawing effect of the nitro group on the aromatic ring.

4.2. Reactivity of the Functional Groups

-

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. These transformations provide a handle for derivatization and the introduction of further functionalities.

-

Morpholine Ring: The nitrogen atom of the morpholine ring is basic and can be protonated. The ring itself is generally stable to many reaction conditions.

-

Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution. However, it can be reduced to an amino group, which is a versatile functional group for further synthetic modifications, such as diazotization and coupling reactions or amide bond formation. The resulting amino group would be a powerful activating group for electrophilic aromatic substitution.

4.3. Synthesis

The most common synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1]

Caption: General synthetic scheme for this compound.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-chloro-5-nitrobenzoic acid and morpholine.

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Morpholine

-

A suitable base (e.g., potassium carbonate)

-

A high-boiling point solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask, add 2-chloro-5-nitrobenzoic acid, morpholine (typically in slight excess), and the base.

-

Add the solvent and heat the reaction mixture with stirring at an elevated temperature (e.g., 100-150 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration or extract with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validating System: The purity of the synthesized product should be validated by measuring its melting point (if available) and by spectroscopic analysis (NMR, IR, and Mass Spectrometry). A sharp melting point and spectroscopic data consistent with the expected structure would confirm the identity and purity of the compound.

Spectral Analysis (Predicted and Comparative)

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data and comparisons with structurally related compounds to aid in its characterization.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the carboxylic acid proton. The aromatic protons will likely appear as a complex multiplet in the downfield region. The protons on the carbons adjacent to the nitrogen and oxygen of the morpholine ring will also have characteristic chemical shifts. The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the morpholine carbons, and the carbonyl carbon of the carboxylic acid. The carbon attached to the nitro group and the carbonyl carbon are expected to be the most downfield signals.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

Table 3: Predicted and Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| 1550-1475 | N-O asymmetric stretch (Nitro group) |

| 1350-1300 | N-O symmetric stretch (Nitro group) |

| ~1250 and ~1115 | C-O-C stretch (Morpholine) |

| ~1200 | C-N stretch (Aromatic amine) |

5.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (252.23). Common fragmentation patterns would involve the loss of the carboxylic acid group, the nitro group, and fragmentation of the morpholine ring.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a scaffold or intermediate in medicinal chemistry.

-

Scaffold for Novel Therapeutics: The combination of the morpholine and nitrobenzoic acid moieties can be exploited to generate libraries of novel compounds for screening against various biological targets. The morpholine group can enhance aqueous solubility and metabolic stability, while the nitro group can be a key pharmacophoric element or a precursor to a more functionalized amino group.

-

Intermediate in Multi-step Syntheses: This compound can serve as a key building block in the total synthesis of more complex natural products or designed molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.

Conclusion

This compound is a chemical compound with significant potential for application in synthetic and medicinal chemistry. This technical guide has consolidated the available information on its physical and chemical properties, providing a framework for its use in research and development. While there is a need for more comprehensive experimental data, the predicted and comparative analyses presented herein offer valuable insights for its synthesis, characterization, and derivatization. As the demand for novel chemical entities in drug discovery continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role.

References

-

Safety Data Sheet - Angene Chemical. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Chloro-5-nitrobenzoic acid - the NIST WebBook. (n.d.). Retrieved January 2, 2026, from [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Exploring the Properties and Applications of 2-Amino-5-nitrobenzoic Acid. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. (2025, March 3). Retrieved January 2, 2026, from [Link]

-

2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-hydroxy-5-nitrobenzoic acid - 96-97-9, C7H5NO5, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 2, 2026, from [Link]

- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents. (n.d.).

Sources

Solubility profile of 2-Morpholino-5-nitrobenzoic acid in various solvents

An In-depth Technical Guide to the Solubility Profile of 2-Morpholino-5-nitrobenzoic Acid

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of this compound. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental chemical principles and supported by data from structurally analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine its precise solubility in various solvent systems, ensuring data integrity and reproducibility.

This compound (CAS No: 4036-83-3; Molecular Formula: C₁₁H₁₂N₂O₅; Molecular Weight: 252.22 g/mol ) is a multifaceted organic compound featuring a benzoic acid backbone substituted with a morpholine ring at the 2-position and a nitro group at the 5-position.[1][2] The unique arrangement of these functional groups—a carboxylic acid (acidic, hydrogen bond donor/acceptor), a morpholine moiety (basic, polar, hydrogen bond acceptor), and a nitro group (polar, electron-withdrawing)—imparts a complex physicochemical profile that dictates its behavior in solution.[3] Understanding its solubility is paramount for applications ranging from synthetic reaction design and purification to formulation development in medicinal chemistry.

Theoretical Underpinnings of Solubility: A Predictive Framework

The solubility of a solid in a liquid solvent is governed by the thermodynamic equilibrium between the solid state and the solution. This equilibrium is dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][3][4][5] The key factors influencing the solubility of this compound are detailed below.

The Role of Polarity and Hydrogen Bonding

The molecule's structure presents a combination of polar and non-polar characteristics. The carboxylic acid and nitro groups are highly polar and capable of engaging in strong dipole-dipole interactions and hydrogen bonding.[6][7] The morpholine ring, with its oxygen and nitrogen atoms, also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[6][7] Conversely, the benzene ring provides a non-polar, hydrophobic character.

-

Polar Solvents (e.g., Water, Alcohols): These solvents are expected to be effective at solvating this compound. The ability of the solute to form hydrogen bonds with polar protic solvents like water and ethanol will be a primary driver of its solubility.[6][8]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the functional groups, the compound is predicted to have low solubility in non-polar solvents. The energy required to break the strong intermolecular forces in the solid crystal lattice would not be sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.[3][4]

The Influence of pH

The presence of both an acidic carboxylic acid group and a basic morpholine group means that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[9][10]

-

Acidic Conditions (Low pH): The morpholine nitrogen will be protonated, forming a cationic species. While the carboxylic acid will remain largely in its neutral form, the overall increase in polarity due to the ammonium cation should enhance solubility in aqueous solutions.

-

Neutral Conditions (pH ≈ 7): The molecule will exist predominantly as a zwitterion, with a protonated morpholine and a deprotonated carboxylate. This zwitterionic form can be highly polar and may exhibit reasonable aqueous solubility.

-

Basic Conditions (High pH): The carboxylic acid will be deprotonated to form a carboxylate anion. This highly polar salt form is expected to be significantly more soluble in water than the neutral compound.[9][11]

The Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[12][13] This is because the added thermal energy helps to overcome the lattice energy of the solid crystal and promotes the mixing of the solute and solvent molecules. It is reasonable to predict that the solubility of this compound will increase with rising temperature in most solvents.[3][12]

Predicted Solubility Profile and Comparative Data

Based on the theoretical principles outlined above, a predicted qualitative solubility profile for this compound is presented in Table 1. To provide a semi-quantitative context, solubility data for structurally related nitrobenzoic acids are included for comparison. The presence of the polar morpholine group in the target compound is expected to enhance its solubility in polar solvents compared to its simpler nitrobenzoic acid analogues.

Table 1: Predicted Solubility Profile of this compound and Comparative Data for Related Compounds

| Solvent | Solvent Type | Predicted Solubility of this compound | Comparative Solubility Data ( g/100 mL) |

| Water | Polar Protic | pH-dependent; Moderate to High (especially at high/low pH) | 2-Nitrobenzoic Acid: Sparingly Soluble[14]; 2-Hydroxy-5-nitrobenzoic Acid: 1g in 1475ml (~0.07)[15] |

| Methanol | Polar Protic | High | 2-Nitrobenzoic Acid: 42.72 at 10°C[14]; 3-Nitrobenzoic Acid: High[16] |

| Ethanol | Polar Protic | High | 2-Nitrobenzoic Acid: ~33.3[14]; 3-Nitrobenzoic Acid: High[16] |

| Acetone | Polar Aprotic | High | 2-Nitrobenzoic Acid: 40[14] |

| Acetonitrile | Polar Aprotic | Moderate | 3-Nitrobenzoic Acid: Moderate[16] |

| Ethyl Acetate | Polar Aprotic | Moderate | 3-Nitrobenzoic Acid: Moderate[16] |

| Dichloromethane | Non-Polar | Low | 3-Nitrobenzoic Acid: Low[16] |

| Toluene | Non-Polar | Very Low | 3-Nitrobenzoic Acid: Very Low[16] |

| Hexane | Non-Polar | Insoluble | - |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[14][17]

Equilibrium Solubility Determination: Shake-Flask Method

This protocol ensures that the solvent is fully saturated with the solute, providing a true measure of its equilibrium solubility.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.45 µm, chemically compatible with the solvent)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification: Determine the concentration of the dissolved solute in the filtrate using one of the analytical methods described below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Methods

The choice of analytical technique depends on the required sensitivity, selectivity, and available instrumentation.[18]

HPLC is the preferred method for accurate and specific quantification, especially in complex matrices.[4]

Instrumentation & Conditions (Example):

-

HPLC System: With UV-Vis detector

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of the compound (a wavelength near its λmax should be chosen for maximum sensitivity).

-

Injection Volume: 10-20 µL

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Concentration Determination: Inject the diluted sample and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original solubility.

Caption: Workflow for Quantitative Analysis by HPLC-UV.

This is a simpler and faster method, suitable for pure solutions where the compound has a distinct UV absorbance profile.[14][18]

Procedure:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer's Law).

-

Sample Analysis: Dilute the filtered saturated solution to ensure its absorbance falls within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve, accounting for the dilution factor.

Conclusion

References

-

Chemistry For Everyone. How Do Hydrogen Bonds Influence Solubility? YouTube. [Link]

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

IntechOpen. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

-

Chemed Europe. Solubility and Polarity. [Link]

-

Zhang, P., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

-

Homework.Study.com. How does polarity affect solubility? [Link]

-

Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

-

PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

-

Study.com. State the short general principle of solubility, and explain what it means. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

Wikipedia. Solubility. [Link]

-

CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

-

Khan Academy. pH and solubility. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. byjus.com [byjus.com]

- 13. Solubility - Wikipedia [en.wikipedia.org]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 17. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. al-kindipublisher.com [al-kindipublisher.com]

Unlocking the Therapeutic Potential of 2-Morpholino-5-nitrobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The 2-morpholino-5-nitrobenzoic acid scaffold is one such "privileged structure." Its inherent chemical features—the ionizable carboxylic acid, the hydrogen bond-accepting morpholine ring, and the electron-withdrawing nitro group—provide a versatile platform for crafting molecules with diverse and potent biological activities. This guide delves into the burgeoning field of this compound derivatives, offering a comprehensive exploration of their known biological activities, a rationale for their design, and detailed methodologies for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this promising class of compounds.

The Strategic Importance of the this compound Core

The therapeutic promise of this scaffold lies in the synergistic interplay of its constituent moieties. The benzoic acid core provides a rigid framework that can be readily functionalized to modulate a compound's physicochemical properties, such as lipophilicity and solubility.[1] The carboxylic acid group is a critical interaction point, often forming crucial hydrogen bonds or ionic interactions with biological targets.[1]

The morpholine ring , a common motif in medicinal chemistry, is prized for its ability to enhance aqueous solubility and metabolic stability, thereby improving the pharmacokinetic profile of drug candidates.[2] Its nitrogen atom can act as a hydrogen bond acceptor, further contributing to target binding.

The 5-nitro group , an electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring. This can modulate the pKa of the carboxylic acid and influence the molecule's ability to participate in π-π stacking or other non-covalent interactions within a biological target. While extensive research exists for related benzoic acid derivatives, the specific contribution of the 5-nitro group in concert with the 2-morpholino substituent is an area of active investigation, holding the key to unlocking unique biological activities.

Anticancer Activity: Targeting Aberrant Cell Signaling

A significant body of research has focused on the antiproliferative properties of 2-morpholinobenzoic acid derivatives, particularly their ability to inhibit enzymes crucial for cancer cell growth and survival.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Dysregulation of choline phospholipid metabolism is a hallmark of many cancers, with the overexpression of phosphatidylcholine-specific phospholipase C (PC-PLC) being a key driver.[3][4] Several studies have identified 2-morpholinobenzoic acid derivatives as potent inhibitors of this enzyme.[3][4][5][6]

The general pharmacophore for PC-PLC inhibition appears to be a 2-morpholino-5-N-benzylamino benzoic acid scaffold.[3][5][6] While the direct role of a 5-nitro group in this specific context is still under full exploration, the electronic and steric properties it imparts are likely to influence binding affinity and selectivity.

-

N-Benzyl Substitution: The presence of a substituted N-benzyl group at the 5-position is often crucial for potent anti-proliferative activity.[5]

-

Acyl Group Modification: Derivatives bearing a hydroxamic acid moiety in place of the carboxylic acid have demonstrated significant antiproliferative effects in cancer cell lines such as MDA-MB-231 and HCT116.[5]

-

Benzylic N-Methylation: Methylation of the nitrogen in the N-benzyl bridge has been shown to enhance biological activity, warranting further investigation into this modification.[3][5]

Broader Antiproliferative Effects

Beyond PC-PLC inhibition, derivatives of the 2-morpholino core have demonstrated cytotoxic activity against a range of cancer cell lines. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have shown promising anticancer potential against the HepG2 cell line, with some compounds exhibiting high activity and selectivity.[7] These findings suggest that the 2-morpholino scaffold can be incorporated into larger, more complex molecules to target various oncogenic pathways.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Morpholino-5-N-benzylamino hydroxamic acid | Compound 2a-d | MDA-MB-231, HCT116 | Potent activity reported | [5] |

| 2-Morpholino-4-anilinoquinoline | Compound 3d | HepG2 | 8.50 | [7] |

| 2-Morpholino-4-anilinoquinoline | Compound 3c | HepG2 | 11.42 | [7] |

| 2-Morpholino-4-anilinoquinoline | Compound 3e | HepG2 | 12.76 | [7] |

Antimicrobial Potential: A New Frontier

While the primary focus has been on anticancer applications, the inherent structural features of nitroaromatic compounds suggest a potential for antimicrobial activity. The nitro group can be bioreduced to form reactive nitrogen species that can induce oxidative stress and damage microbial cells.

Research on the related 2-chloro-5-nitrobenzoic acid derivatives has demonstrated their potential as next-generation antibacterials.[8][9] A methylethanolammonium salt of this acid exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[8] This suggests that the 5-nitrobenzoic acid core is a viable starting point for the development of novel antimicrobial agents. The introduction of a morpholine ring at the 2-position could further enhance the antibacterial spectrum and improve the pharmacokinetic properties of these compounds.

Other Potential Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas:

-

Enzyme Inhibition: The benzoic acid moiety is a common feature in various enzyme inhibitors.[1] By modifying the substituents on the aromatic ring and the morpholine group, it is plausible to design selective inhibitors for a range of enzymes, including kinases and proteases. For example, related 4-morpholino-2-phenylquinazolines have been identified as potent and selective inhibitors of PI3 kinase p110α.[10]

-

Anti-inflammatory Activity: Some benzoic acid derivatives have shown anti-inflammatory properties. The this compound scaffold could be explored for the development of novel anti-inflammatory agents.

-

Antiplatelet Activity: Morpholine-substituted benzoxazines have been investigated for their effectiveness against ADP and collagen-induced platelet aggregation.[11] This highlights the potential of the morpholine moiety to impart cardiovascular-related activities.

Experimental Protocols: A Practical Guide

General Synthesis of this compound

A common synthetic route to the core scaffold involves a nucleophilic aromatic substitution reaction.

Diagram of a Typical Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the core scaffold.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add morpholine (1.1 - 1.5 eq.) and a base such as potassium carbonate (2.0 - 3.0 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification and Isolation: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12]

Diagram of the MTT Assay Workflow:

Caption: A step-by-step workflow for the MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

Future Directions and Opportunities

The exploration of this compound derivatives is a field ripe with potential. Future research should focus on:

-

Systematic SAR Studies: A comprehensive investigation into the impact of substitutions at various positions of the benzoic acid ring and modifications of the morpholine moiety will be crucial for optimizing potency and selectivity.

-

Elucidation of Mechanisms of Action: While enzyme inhibition is a known mechanism, further studies are needed to uncover other potential biological targets and signaling pathways modulated by these compounds.

-

Expansion to Other Therapeutic Areas: The antimicrobial, anti-inflammatory, and other potential activities of this scaffold warrant dedicated investigation.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

The this compound scaffold represents a valuable starting point for the development of the next generation of therapeutics. Through a combination of rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this remarkable class of compounds can be realized.

References

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

-

Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

-

Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - University of Birmingham's Research Portal. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - ResearchGate. [Link]

-

Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines - PubMed. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. [Link]

Sources

- 1. This compound | 4036-83-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 5. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Morpholino-5-nitrobenzoic Acid: A Versatile Benzoic Acid Derivative in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-5-nitrobenzoic acid, a substituted benzoic acid derivative, stands as a pivotal intermediate in the landscape of modern organic and medicinal chemistry. Its unique molecular architecture, featuring a morpholine ring, a nitro group, and a carboxylic acid moiety, provides a trifecta of reactive sites, enabling its versatile application in the synthesis of a diverse array of complex molecules. This guide offers a comprehensive exploration of this compound, from its synthesis and physicochemical properties to its mechanistic underpinnings and applications as a scaffold for novel therapeutics and functional materials.

Introduction: The Strategic Importance of this compound

Benzoic acid and its derivatives are foundational scaffolds in the synthesis of a vast number of bioactive molecules and functional organic materials. The strategic functionalization of the benzoic acid core allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its reactivity and biological interactions. This compound (CAS No: 4036-83-3; Molecular Formula: C₁₁H₁₂N₂O₅; Molecular Weight: 252.22 g/mol ) is a prime example of a highly functionalized building block.[1][2][3][4]

The presence of the morpholine group, a saturated heterocycle, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, in drug candidates.[5] The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic nature of the aromatic ring, making it susceptible to certain chemical transformations and serving as a precursor to other functional groups.[6] The carboxylic acid provides a handle for a variety of chemical modifications, including esterification and amidation, and can act as a key interaction point with biological targets.[7]

This guide will delve into the core aspects of this compound, providing both theoretical understanding and practical, field-proven insights for its effective utilization in a research and development setting.

Synthesis and Purification

The most prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the electron-deficient nature of the aromatic ring of a suitable precursor, activated by the presence of the nitro group.

Synthetic Protocol: Nucleophilic Aromatic Substitution

The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine. The electron-withdrawing nitro group, positioned para to the chlorine leaving group, activates the aromatic ring towards nucleophilic attack by morpholine.

Experimental Protocol:

-

Reaction Setup: To a solution of morpholine (87 ml), add 2-chloro-5-nitrobenzoic acid (20.1 g) in portions. The addition is exothermic, and the temperature of the mixture will rise.

-

Reaction Conditions: Stir the resulting thick mixture and heat at reflux for five hours.

-

Work-up and Isolation: After the reaction is complete, pour the mixture into ice water. Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and dry. For further purification, recrystallize the solid from ethanol to yield this compound.[7][8][9][10]

Mechanism of Synthesis: The SₙAr Pathway

The synthesis of this compound proceeds via a well-established two-step addition-elimination mechanism characteristic of SₙAr reactions.

-

Nucleophilic Addition: The nitrogen atom of morpholine, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzoic acid ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product, this compound.

Purification by Recrystallization

The purity of this compound is crucial for its subsequent use in synthesis. Recrystallization is an effective method for its purification.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product will crystallize as the solubility decreases. To maximize the yield, cool the flask in an ice bath.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.[7][8][9][10]

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its identification and for predicting its behavior in chemical reactions.

| Property | Value | Reference |

| CAS Number | 4036-83-3 | |

| Molecular Formula | C₁₁H₁₂N₂O₅ | |

| Molecular Weight | 252.22 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 168-170 °C | |

| pKa (Predicted) | 1.97 ± 0.22 |

Spectroscopic Data (Illustrative based on similar structures):

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.

-

Morpholine Protons: Two multiplets corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring, typically in the range of δ 3.0-4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with chemical shifts influenced by the substituents.

-

Morpholine Carbons: Two signals for the morpholine carbons, typically in the range of δ 45-70 ppm.

-

-

FTIR (ATR, cm⁻¹):

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1680 cm⁻¹.

-

N-O Asymmetric Stretch (Nitro): A strong band around 1550-1475 cm⁻¹.

-

N-O Symmetric Stretch (Nitro): A strong band around 1350-1300 cm⁻¹.

-

C-O-C Stretch (Morpholine): A characteristic band in the fingerprint region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 252.

-

Key Fragments: Fragmentation patterns corresponding to the loss of COOH, NO₂, and cleavage of the morpholine ring.

-

Reactivity and Chemical Transformations

The three functional groups of this compound offer a rich platform for a variety of chemical transformations, making it a versatile intermediate in multi-step syntheses.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The 2-morpholinobenzoic acid scaffold has been identified as a promising starting point for the development of novel therapeutic agents.

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibitors: Derivatives of 2-morpholinobenzoic acid have shown significant inhibitory activity against PC-PLC, an enzyme implicated in cancer cell proliferation and signaling.[7] The carboxylic acid moiety is believed to chelate with catalytic zinc ions in the active site of the enzyme. Further derivatization of the this compound core, such as reduction of the nitro group followed by N-alkylation or N-acylation, has led to the development of potent anti-proliferative agents.[18]

-

Anticancer Agents: The quinoline ring system is a well-known pharmacophore in many anticancer drugs. The amino derivative of this compound can serve as a precursor for the synthesis of quinoline-based compounds with potential antitumor activity.[18]

Dye and Pigment Synthesis

Aromatic nitro compounds are important intermediates in the synthesis of azo dyes. The nitro group in this compound can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of dyes with different colors and properties.[19][20][21][22] The presence of the morpholine and carboxylic acid groups can be used to modulate the solubility and binding properties of the final dye.

Experimental Protocol for Azo Dye Synthesis (General):

-

Reduction of the Nitro Group: Reduce this compound to 5-amino-2-morpholinobenzoic acid using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C).

-

Diazotization: Dissolve the resulting aminobenzoic acid derivative in an acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite to form the diazonium salt.

-

Coupling: In a separate vessel, dissolve a suitable coupling component (e.g., a phenol or an aromatic amine) in a basic solution. Slowly add the diazonium salt solution to the coupling component solution at low temperature to form the azo dye.

-

Isolation: The azo dye, often a colored solid, can be isolated by filtration.

Safety and Handling

As a laboratory chemical, this compound and its precursors should be handled with appropriate safety precautions. While specific toxicity data for the title compound is limited, information for its precursor, 2-chloro-5-nitrobenzoic acid, provides guidance.

-

Hazards: 2-Chloro-5-nitrobenzoic acid is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move to fresh air.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature provides a rich platform for chemical modification, enabling the creation of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development. As the quest for novel therapeutics and functional materials continues, the strategic use of well-designed building blocks like this compound will undoubtedly play a significant role in driving innovation.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of compound 5. [Image]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

- Pilkington, L. et al. (2021). Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. Bioorganic Chemistry, 114, 105152.

-

Harvard University. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

- Buncel, E., & Terrier, F. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1288-1321.

- Al-Warhi, T. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1634.

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13C-NMR spectrum of compound[6]. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-5-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the formation of Meisenheimer complex Int-B and its highest occupied molecular orbital (HOMO) from DFT calculation. [Image]. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

- Oladipo, M. A. et al. (2016). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. International Journal of Scientific & Engineering Research, 7(8), 114-121.

-

Ningbo Inno Pharmchem Co., Ltd. (2025, November 7). P-Nitrobenzoic Acid: A Key Intermediate in the Vibrant World of Dyes. Retrieved from [Link]

-

Labchem. (n.d.). This compound, 97%. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. [Image]. Retrieved from [Link]

- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4.

-

SpectraBase. (n.d.). 2-Nitro-benzoic acid. Retrieved from [Link]

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 4036-83-3 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]